2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((5-(Hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound featuring an imidazole ring, a thioether linkage, and a tolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Attachment of the Hydroxymethyl Group: This step involves the hydroxymethylation of the imidazole ring, typically using formaldehyde and a base.
Formation of the N-(m-tolyl)acetamide Moiety: The final step involves the acylation of the amine group with m-tolylacetic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-((5-(formyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide.
Reduction: Formation of 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1,2-dihydroimidazol-2-yl)thio)-N-(m-tolyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions due to its imidazole ring, which is a common motif in many biological molecules.
Medicine
Medicinally, this compound could be explored for its potential as a therapeutic agent. The imidazole ring is a known pharmacophore in many drugs, suggesting possible applications in treating infections or other diseases.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The imidazole ring might coordinate with metal ions in enzymes, affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-((5-(Hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide: Lacks the methylamino and oxoethyl groups.
2-((5-(Hydroxymethyl)-1-(2-amino-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide: Similar structure but with an amino group instead of a methylamino group.
Uniqueness
The presence of both the hydroxymethyl and methylamino groups in the imidazole ring, along with the thioether linkage and the m-tolylacetamide moiety, makes 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide unique. These features confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11-4-3-5-12(6-11)19-15(23)10-24-16-18-7-13(9-21)20(16)8-14(22)17-2/h3-7,21H,8-10H2,1-2H3,(H,17,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPYIWVXEYBALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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